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Abstract
Rutinose, a disaccharide composed of α-L-rhamnose and D-glucose (6-O-α-L-

rhamnopyranosyl-D-glucose), is a key structural component of numerous naturally occurring

flavonoid glycosides, including the widely studied rutin and hesperidin.[1][2] While not as

prevalent in its free form, the isolation and synthesis of rutinose are of significant interest for

research in glycobiology, pharmacology, and drug development due to its potential biological

activities and its role in the bioavailability of flavonoids.[3] This technical guide provides an in-

depth overview of the history of rutinose discovery, detailed protocols for its isolation from

natural sources, and methods for its characterization. It aims to serve as a comprehensive

resource for researchers and professionals working with this important disaccharide.

Discovery and History
The history of rutinose is intrinsically linked to the study of the flavonoid glycoside rutin. The

disaccharide was first prepared and identified in 1924 by Charaux through the enzymatic

hydrolysis of rutin using an enzyme preparation he named "rhamnodiastase".[4] This

pioneering work laid the foundation for understanding the glycosidic nature of many flavonoids.

Subsequent research by Zemplén and Gerecs in the 1930s further elucidated the chemical

structure and synthesis of rutinose.[4] For many years, the primary method for obtaining

rutinose was through the hydrolysis of rutin, a compound abundant in plants like buckwheat

(Fagopyrum esculentum), citrus fruits, and the Brazilian fava d'anta tree (Dimorphandra mollis).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1238262?utm_src=pdf-interest
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.researchgate.net/figure/Model-for-the-metabolic-pathway-of-l-rhamnose-by-C-beijerinckii-The-gene-functions-are_fig3_329889758
https://pmc.ncbi.nlm.nih.gov/articles/PMC10252664/
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://colab.ws/articles/10.1007%2Fs00253-023-12957-8
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.researchgate.net/figure/Rutin-biosynthetic-pathway-Created-by-using-information-from-KEGG-Kyoto-Encyclopedia-of_fig1_302589332
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.researchgate.net/figure/Rutin-biosynthetic-pathway-Created-by-using-information-from-KEGG-Kyoto-Encyclopedia-of_fig1_302589332
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


More recently, advancements in enzymology have led to the discovery and application of

specific diglycosidases, such as rutinosidase from Aspergillus niger, which can efficiently

cleave the bond between rutinose and its aglycone, making the disaccharide more accessible

for research.

Methods of Isolation and Synthesis
The isolation of rutinose is primarily achieved through the hydrolysis of flavonoid glycosides.

Both chemical and enzymatic methods have been developed, with enzymatic approaches

being favored for their specificity and milder reaction conditions, which prevent the degradation

of the sugar moieties.

Enzymatic Hydrolysis of Rutin
A common and effective method for producing rutinose is the enzymatic hydrolysis of rutin

using rutinosidase. This process yields quercetin and rutinose.

Experimental Protocol: Enzymatic Hydrolysis of Rutin using Recombinant Rutinosidase from

Aspergillus niger

Enzyme Preparation: A crude enzyme preparation of recombinant rutinosidase from

Aspergillus niger expressed in Pichia pastoris is used. The activity of the rutinosidase should

be determined prior to use. A typical activity in the crude medium can be around 0.4 U/mL.

Reaction Setup:

Suspend rutin at a high concentration (e.g., 200 g/L) in a buffered enzyme solution.

The enzyme solution is prepared by adjusting the pH of the crude medium to 3.5 with

H₃PO₄. The medium itself often has a good buffering capacity.

The final enzyme concentration in the reaction mixture should be adjusted to

approximately 0.2 U/mL.

Incubation:

Incubate the reaction mixture at 40°C with vigorous shaking (e.g., 750 rpm) for up to 24

hours.
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Monitor the conversion of rutin to quercetin and rutinose periodically using High-

Performance Liquid Chromatography (HPLC).

Reaction Termination and Product Separation:

Once the rutin is completely consumed, terminate the reaction by heating the mixture to

99°C for 5 minutes.

Separate the precipitated quercetin (the aglycone) from the aqueous solution containing

rutinose by filtration or centrifugation (e.g., 5000 x g for 10 minutes).

Rutinose Purification:

The filtrate, which contains the active enzyme and rutinose, can be further purified.

Treat the filtrate with activated charcoal, calcium hydroxide, and Celite (each at 0.5 g/L)

and boil briefly to remove protein and phosphate impurities and to decolorize the solution.

After another filtration step, pure rutinose (>97%) can be obtained by evaporation of the

solvent followed by crystallization or lyophilization.

Enzymatic Transglycosylation using Diglycosidase from
Acremonium sp.
An alternative to direct hydrolysis for obtaining rutinose derivatives is through

transglycosylation, where the rutinose moiety is transferred from a donor molecule (like

hesperidin) to an acceptor. This method is particularly useful for synthesizing novel rutinosides.

The enzyme 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697 is effective for

this purpose.

Experimental Protocol: Synthesis of 4-hydroxyphenyl-β-rutinoside

Reaction Components:

Rutinose Donor: Hesperidin

Rutinose Acceptor: Hydroquinone (HQ)
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Enzyme: 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp.

Buffer: 50 mM sodium citrate buffer, pH 5.0

Cosolvent: e.g., 5% (v/v)

Reaction Conditions:

Dissolve the hydroxylated organic compound (acceptor) in the buffer. For example, a 36

mM concentration of the acceptor can be used.

Add the enzyme to the reaction mixture.

Incubate at 30°C for a specified period (e.g., 2 hours).

Product Analysis and Purification:

Monitor the formation of the rutinoside product by HPLC.

The product, 4-hydroxyphenyl-β-rutinoside, can be purified using chromatographic

techniques.

Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR)

spectroscopy.

Quantitative Data on Rutinose Isolation and
Synthesis
The yield of rutinose and its derivatives can vary significantly depending on the chosen

method, enzyme source, and reaction conditions.
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Method
Enzyme
Source

Substrate/D
onor

Product Yield Reference

Enzymatic

Hydrolysis

Recombinant

Rutinosidase

(Aspergillus

niger)

Rutin (up to

300 g/L)
Rutinose

Virtually

quantitative

for quercetin

precipitation;

high recovery

of rutinose

from filtrate

Transglycosyl

ation

Diglycosidase

(Acremonium

sp. DSM

24697)

Hesperidin

4-

hydroxyphen

yl-β-

rutinoside

38%

(regarding

hesperidin)

Transglycosyl

ation

Diglycosidase

(Acremonium

sp. DSM

24697)

Hesperidin
Glyceryl

rutinoside
99%

Reverse

Hydrolysis

α-L-

rhamnosidas

e (Aspergillus

niger)

L-rhamnose

and D-

glucose

Rutinose 23%

Characterization of Rutinose
The identity and purity of isolated rutinose are confirmed using a combination of

chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for

monitoring the progress of the hydrolysis or synthesis reaction and for assessing the purity of

the final product. A C18 reversed-phase column is typically used with a mobile phase

consisting of a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid) and an organic

solvent like acetonitrile or methanol. The retention time of the isolated compound is

compared with that of a pure rutinose standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for

the structural elucidation of rutinose. The chemical shifts and coupling constants of the

anomeric protons and other sugar protons provide definitive information about the

monosaccharide composition and the glycosidic linkage.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

determine the molecular weight of rutinose and to confirm its identity. Fragmentation

patterns in MS/MS experiments can provide further structural information.

Signaling and Metabolic Pathways
While there is limited evidence for direct signaling pathways involving free rutinose, its

biological significance is primarily understood in the context of the flavonoid glycosides from

which it is derived and the metabolic fate of its constituent monosaccharides.

Biosynthesis of Rutin (Rutinose-containing Flavonoid)
Rutinose is attached to its aglycone, quercetin, in the final steps of the rutin biosynthesis

pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at

increasing the production of rutin and other valuable flavonoids in plants. The pathway starts

from the amino acid phenylalanine and involves a series of enzymatic reactions catalyzed by

enzymes such as Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), and

Flavonol synthase (FLS), culminating in the glycosylation of quercetin.

Phenylalanine Cinnamic_acidPAL p_Coumaroyl_CoAC4H, 4CL Naringenin_chalconeCHS NaringeninCHI DihydroquercetinF3H, F3'H QuercetinFLS IsoquercitrinUFGT RutinRT

Click to download full resolution via product page

Caption: Simplified biosynthesis pathway of rutin.

Metabolic Fate of Rutinose Components
Once rutinose is released from its parent flavonoid, either in an industrial process or by the gut

microbiota, it can be hydrolyzed into its constituent monosaccharides, L-rhamnose and D-

glucose. These sugars then enter their respective metabolic pathways. D-glucose is a central

molecule in energy metabolism, primarily entering glycolysis. The metabolic pathway for L-
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rhamnose breakdown in microorganisms like E. coli involves its conversion to L-rhamnulose,

which is then phosphorylated and cleaved into dihydroxyacetone phosphate (an intermediate of

glycolysis) and L-lactaldehyde.

Rutinose Hydrolysis

L-Rhamnose Catabolism

D-Glucose Catabolism

Rutinose
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Caption: Metabolic fate of rutinose components.

Experimental Workflow for Rutinose Isolation
The overall process for isolating rutinose from a natural source like rutin follows a logical

sequence of steps, from enzymatic reaction to final purification and characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Enzymatic Hydrolysis
(Rutinosidase)

Reaction Termination
(Heat Inactivation)

Separation of Products
(Filtration/Centrifugation)

Quercetin (Precipitate) Filtrate Processing
(Decolorization, Impurity Removal)

Rutinose Purification
(Crystallization/Lyophilization)

Characterization
(HPLC, NMR, MS)

End: Pure Rutinose

Click to download full resolution via product page

Caption: Experimental workflow for rutinose isolation.
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Conclusion
Rutinose remains a disaccharide of significant scientific interest. While its discovery dates

back nearly a century, modern enzymatic techniques have greatly improved the efficiency and

yield of its isolation. The detailed protocols and characterization methods outlined in this guide

provide a solid foundation for researchers to produce and study rutinose and its derivatives.

Future research may focus on exploring the direct biological activities of free rutinose,

developing more efficient and sustainable production methods, and utilizing it as a building

block for the synthesis of novel glycosylated compounds with enhanced pharmacological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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